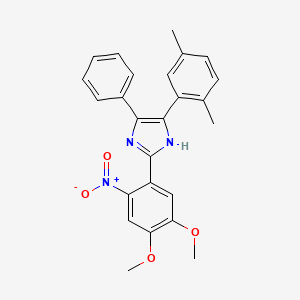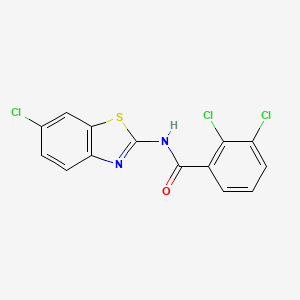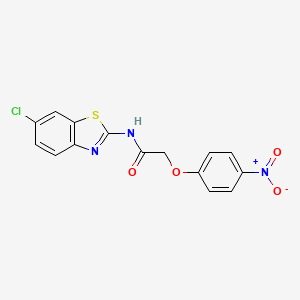
2-(4,5-dimethoxy-2-nitrophenyl)-5-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole
Overview
Description
2-(4,5-dimethoxy-2-nitrophenyl)-5-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as DMT and is used for various purposes, including in the field of medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of DMT is not fully understood. However, it is believed that DMT acts on various receptors in the brain, including the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. DMT has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
DMT has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMT has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DMT has several advantages and limitations for lab experiments. One of the advantages is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. DMT also has a wide range of pharmacological effects, which makes it a versatile compound for studying various diseases and conditions. However, one of the limitations of DMT is that it is a controlled substance, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of DMT. One area of research is the development of new synthetic methods for producing DMT. Another area of research is the identification of new therapeutic applications for DMT, particularly in the treatment of neurological disorders. Additionally, research is needed to better understand the mechanism of action of DMT and its potential side effects.
Conclusion
In conclusion, DMT is a complex chemical compound that has gained significant attention in scientific research. It has a wide range of pharmacological effects and potential therapeutic applications. The synthesis method for DMT is relatively simple, but it is a controlled substance, which makes it difficult to obtain for research purposes. Future research is needed to better understand the mechanism of action of DMT and its potential therapeutic applications.
Scientific Research Applications
DMT has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antioxidant properties. DMT has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-5-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-10-11-16(2)18(12-15)24-23(17-8-6-5-7-9-17)26-25(27-24)19-13-21(31-3)22(32-4)14-20(19)28(29)30/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDPCCSSQUSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N=C(N2)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3549107.png)
![8-ethyl-2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3549130.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3549137.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B3549141.png)
![1-ethyl-6-fluoro-7-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3549142.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3549150.png)

![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549161.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3549179.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3549183.png)
![3-iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3549190.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3549196.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549203.png)